
2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide is an organic compound that belongs to the class of hydrazides. This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two naphthalene rings connected through a hydrazide linkage. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide typically involves the reaction of 2-naphthalenecarboxylic acid with hydrazine hydrate in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalenecarboxylic acid derivatives, amines, and other functionalized naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is facilitated by the aromatic rings, which enhance the binding affinity of the compound to the target enzyme. The pathways involved include the inhibition of key metabolic enzymes, which can lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarboxylic acid, 3-hydroxy-, hydrazide: This compound has a similar structure but with a hydroxyl group at the 3-position.
2-Naphthalenecarboxylic acid: A simpler compound without the hydrazide group.
1-Naphthalenecarboxylic acid: An isomer with the carboxylic acid group at the 1-position.
Uniqueness
2-Naphthalenecarboxylic acid, 2-(2-naphthalenylcarbonyl)hydrazide is unique due to its hydrazide linkage, which imparts distinct chemical reactivity and biological activity. The presence of two naphthalene rings enhances its aromaticity and stability, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
56149-12-3 |
|---|---|
Molekularformel |
C22H16N2O2 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
N'-(naphthalene-2-carbonyl)naphthalene-2-carbohydrazide |
InChI |
InChI=1S/C22H16N2O2/c25-21(19-11-9-15-5-1-3-7-17(15)13-19)23-24-22(26)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H,(H,23,25)(H,24,26) |
InChI-Schlüssel |
ZLSKMNVCHWWHRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromobicyclo[3.3.1]non-2-en-4-one](/img/structure/B14632163.png)

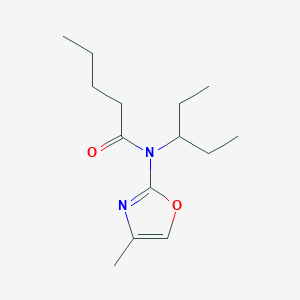


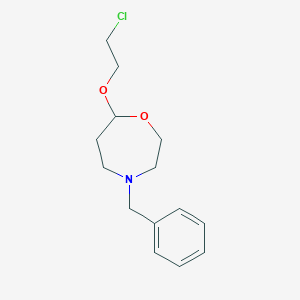

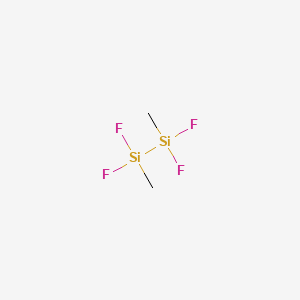
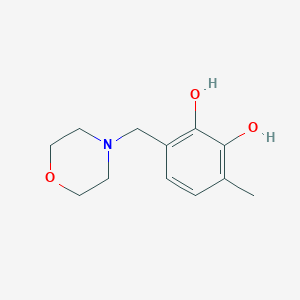
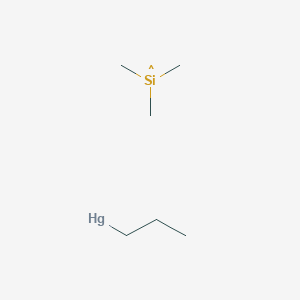
![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)
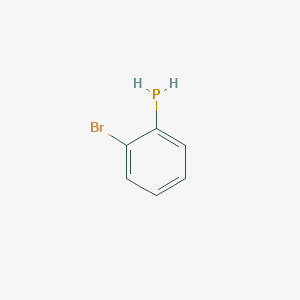
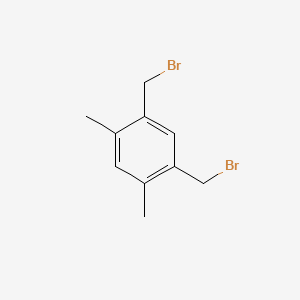
![3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane](/img/structure/B14632249.png)
